molecular formula C13H12O2 B1606095 2-Methyl-1-naphthaleneacetic acid CAS No. 85-08-5

2-Methyl-1-naphthaleneacetic acid

Cat. No.: B1606095
CAS No.: 85-08-5
M. Wt: 200.23 g/mol
InChI Key: GQHUFHPHBHEKSX-UHFFFAOYSA-N
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Description

2-Methyl-1-naphthaleneacetic acid is an organic compound with the molecular formula C₁₃H₁₂O₂ It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and an acetic acid group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-naphthaleneacetic acid typically involves the alkylation of naphthalene derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methyl group. The resulting 2-methylnaphthalene is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-naphthaleneacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms of the compound.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-1-naphthaleneacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-naphthaleneacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a plant growth regulator by mimicking natural auxins, thereby influencing cell elongation, division, and differentiation. The compound’s effects are mediated through binding to auxin receptors and activating downstream signaling pathways that regulate gene expression and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: Another naphthalene derivative with a carboxylmethyl group at the first position.

    2-Naphthaleneacetic acid: Similar to 2-Methyl-1-naphthaleneacetic acid but without the methyl group.

    Naproxen: A nonsteroidal anti-inflammatory drug with a similar naphthalene-based structure.

Uniqueness

This compound is unique due to the presence of both a methyl group and an acetic acid group on the naphthalene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methylnaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13(14)15/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHUFHPHBHEKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041435
Record name 2-Methyl-1-naphthaleneacetic acid
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85-08-5
Record name 2-Methyl-1-naphthaleneacetic acid
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Record name 2-Methyl-1-naphthaleneacetic acid
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Record name 2-Methyl-1-naphthaleneacetic acid
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Record name 1-Naphthaleneacetic acid, 2-methyl-
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Record name 2-Methyl-1-naphthaleneacetic acid
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Record name (2-methyl-1-naphthyl)acetic acid
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Record name 2-METHYL-1-NAPHTHALENEACETIC ACID
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Synthesis routes and methods

Procedure details

(2-Methyl-naphthalen-1-yl)-acetonitrile (4.9 g, 27 mmol) was stirred with H2SO4 (50 mL) and H2O (50 mL) at 150° C. for 25 minutes in a round-bottom flask fitted with a condenser. TLC analysis (silica, 20% acetone-hexanes) indicated complete consumption of the starting material. The reaction was allowed to cool to room temperature and then was carefully diluted with H2O. The acidic dilution was extracted three times with EtOAc. The organic extracts were combined and extracted twice with aqueous 10% NaOH. The basic H2O extracts were combined, acidified to pH<3 with 1N HCl, and extracted three times with EtOAc. The organic extracts were combined, washed with brine solution, dried over Na2SO4, decanted, and concentrated to give (2-methyl-naphthalen-1-yl)-acetic acid (3.6 g, 18 mmol) in 67% yield. MS (APCI) m/z 199.1 (M−H). 1H NMR (300 MHz) CDCl3 7.97 (d, J=8.6 Hz, 1H), 7.81 (d, J=8.7 Hz, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.47 (m, 2H), 7.33 (d, J=8.2 Hz, 1H), 4.13 (s, 2H), 2.53 (s, 3H).
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
acetone-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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